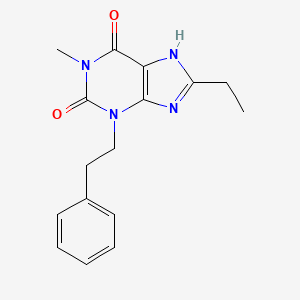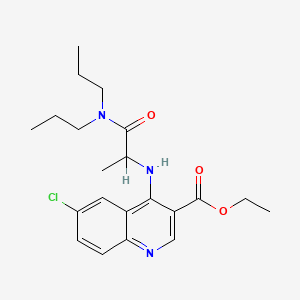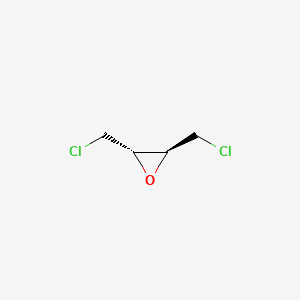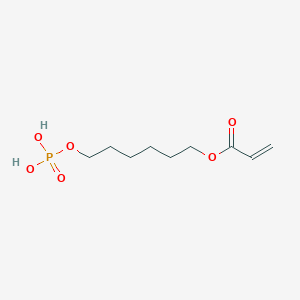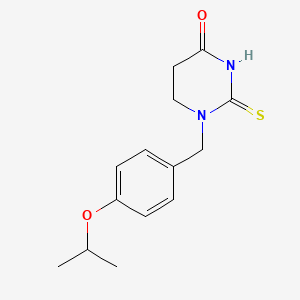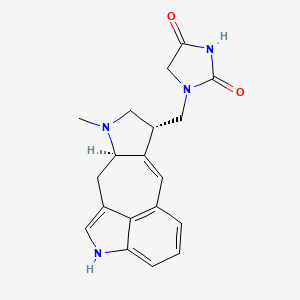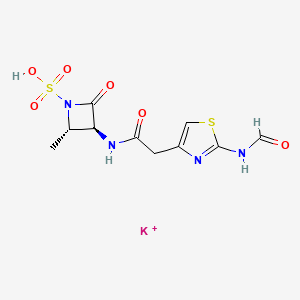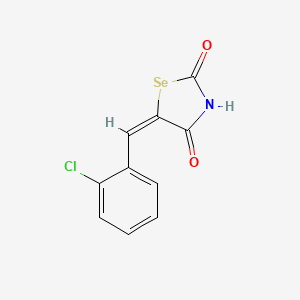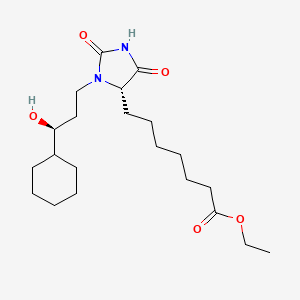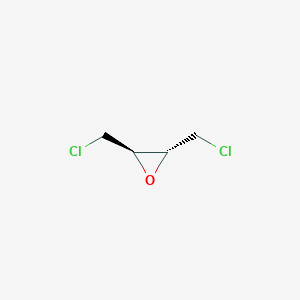
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-propenyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-propenyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride is a complex organic compound that belongs to the class of phthalazinones. These compounds are known for their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-propenyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride typically involves multi-step organic reactions. Common synthetic routes may include:
Nucleophilic substitution: reactions to introduce the fluorophenyl group.
Cyclization: reactions to form the phthalazinone core.
Alkylation: reactions to attach the propenyl and azabicyclo groups.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Techniques like continuous flow synthesis and automated synthesis may be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-propenyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-propenyl)-8-azabicyclo(32
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-propenyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1(2H)-Phthalazinone derivatives: Compounds with similar core structures but different substituents.
Fluorophenyl compounds: Molecules containing the fluorophenyl group.
Azabicyclo compounds: Compounds with the azabicyclo structure.
Uniqueness
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-propenyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
110406-70-7 |
|---|---|
Fórmula molecular |
C25H27ClFN3O |
Peso molecular |
440.0 g/mol |
Nombre IUPAC |
4-[(4-fluorophenyl)methyl]-2-(8-prop-2-enyl-8-azabicyclo[3.2.1]octan-3-yl)phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C25H26FN3O.ClH/c1-2-13-28-19-11-12-20(28)16-21(15-19)29-25(30)23-6-4-3-5-22(23)24(27-29)14-17-7-9-18(26)10-8-17;/h2-10,19-21H,1,11-16H2;1H |
Clave InChI |
WISAKKPNNFFLRE-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C2CCC1CC(C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




